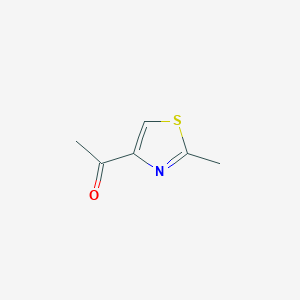

1-(2-Methylthiazol-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4(8)6-3-9-5(2)7-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIGIKQKDDJTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363061 | |

| Record name | 1-(2-methylthiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23002-78-0 | |

| Record name | 1-(2-methylthiazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Methylthiazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylthiazol-4-yl)ethanone, a substituted thiazole derivative, is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Its structural motif, containing a thiazole ring, is a common feature in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines a plausible synthetic approach. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted thiazole derivatives.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in public literature, a compilation of its fundamental properties has been assembled from various sources. It is important to note that some of the physical properties listed are predicted values and should be considered as estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | 1-(2-methyl-1,3-thiazol-4-yl)ethanone | - |

| CAS Number | 23002-78-0 | [1][2] |

| Molecular Formula | C₆H₇NOS | [1][2] |

| Molecular Weight | 141.19 g/mol | [1][2] |

| Boiling Point | 223.4°C at 760 mmHg | Predicted[3] |

| Flash Point | 88.9°C | Predicted[3] |

| Density | 1.177 g/cm³ | Predicted[3] |

| Refractive Index | 1.539 | Predicted[3] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| Purity | ≥96% | Commercially available[2] |

| Storage | Sealed in dry, 2-8°C | Commercial supplier recommendation |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on the principles of thiazole synthesis, a plausible and widely utilized method is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone.

For the synthesis of this compound, a likely pathway would involve the reaction of thioacetamide with a suitable 3-halo-2,4-pentanedione.

Proposed Synthetic Pathway:

Caption: Proposed Hantzsch synthesis of this compound.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on the Hantzsch thiazole synthesis. Researchers should optimize the reaction conditions for their specific needs.

Materials:

-

Thioacetamide

-

3-Chloro-2,4-pentanedione (or 3-bromo-2,4-pentanedione)

-

Ethanol (or other suitable solvent)

-

Sodium acetate (or other base, if required)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.

-

Addition of Reactants: To the stirred solution, add 3-chloro-2,4-pentanedione (1 equivalent). If necessary, a base such as sodium acetate can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis

As of the compilation of this guide, no publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers who synthesize this compound will need to perform a full spectroscopic characterization to confirm its structure. A generalized workflow for such an analysis is presented below.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. The thiazole moiety is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research, including in vitro and in vivo studies, is required to elucidate any potential pharmacological effects.

Safety and Handling

A complete safety profile for this compound is not available. A safety data sheet (SDS) from a commercial supplier indicates that the compound is for research and development use only and provides limited hazard information[4]. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in various scientific fields, particularly in drug discovery. This technical guide has summarized the currently available chemical and physical data, proposed a viable synthetic route, and highlighted the need for comprehensive spectroscopic and biological evaluation. The lack of extensive public data underscores the opportunity for novel research to fully characterize this compound and explore its potential applications. Researchers are encouraged to use the information provided as a foundation for their work and to contribute to the scientific understanding of this and related thiazole derivatives.

References

Spectroscopic and Structural Elucidation of 1-(2-Methylthiazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(2-Methylthiazol-4-yl)ethanone is a substituted thiazole derivative. Thiazole rings are important structural motifs in a wide range of biologically active compounds and pharmaceuticals. Accurate spectroscopic characterization is a critical first step in any research involving this compound, ensuring its identity and purity. This guide outlines the expected spectroscopic data and provides the necessary protocols for its experimental verification.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted spectroscopic data. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | H-5 (thiazole ring) |

| ~2.7 | s | 3H | -CH₃ (methyl on thiazole) |

| ~2.6 | s | 3H | -C(O)CH₃ (acetyl group) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C=O (acetyl carbonyl) |

| ~165 | C-2 (thiazole ring) |

| ~150 | C-4 (thiazole ring) |

| ~120 | C-5 (thiazole ring) |

| ~26 | -C(O)CH₃ (acetyl methyl) |

| ~19 | -CH₃ (thiazole methyl) |

Predicted FT-IR Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic/heterocyclic) |

| ~2950 | Weak | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (ketone) |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 141 | High | [M]⁺ (Molecular Ion) |

| 126 | Medium | [M - CH₃]⁺ |

| 98 | Medium | [M - CH₃CO]⁺ |

| 85 | High | [Thiazole ring fragment]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at 125 MHz. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.[4]

3.1.3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and reference the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method):

-

If the compound is a solid, dissolve a small amount in a volatile solvent like dichloromethane.

-

Place a drop of the solution or a small amount of the neat liquid on a salt plate (e.g., NaCl or KBr).

-

If a solution was used, allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Place a second salt plate on top.

3.2.2. Data Acquisition:

-

Acquire a background spectrum of the clean, empty sample compartment.[5]

-

Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3.2.3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization:

-

Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer.

-

For a volatile compound like this, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV is a suitable method.[6]

3.3.2. Mass Analysis:

-

The ions generated in the source are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[7]

3.3.3. Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value. The most intense peak is assigned a relative intensity of 100% and is known as the base peak.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

In-Depth Technical Guide: NMR Analysis of 1-(2-Methylthiazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-(2-Methylthiazol-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document details the expected ¹H and ¹³C NMR spectral data, outlines a standardized experimental protocol for data acquisition, and presents a logical workflow for the analysis.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (thiazole) | ~2.7 | Singlet | N/A |

| CH₃ (acetyl) | ~2.6 | Singlet | N/A |

| H-5 (thiazole) | ~7.9 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (thiazole) | ~19 |

| CH₃ (acetyl) | ~26 |

| C-5 (thiazole) | ~120 |

| C-4 (thiazole) | ~150 |

| C-2 (thiazole) | ~168 |

| C=O (acetyl) | ~192 |

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

2.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

2.2.1. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient.

-

Temperature: 298 K (25 °C).

2.2.2. ¹³C NMR Acquisition Parameters

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

-

Receiver Gain (RG): Adjust automatically or manually.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): A range of approximately 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

2.3. Data Processing

-

Fourier Transformation (FT): Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before performing the Fourier transform.

-

Phasing: Manually or automatically phase the transformed spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of all significant peaks.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the complete NMR analysis of this compound, from sample preparation to final structure confirmation.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(2-Methylthiazol-4-yl)ethanone

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-(2-Methylthiazol-4-yl)ethanone, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical diagrams to illustrate experimental workflows and spectral correlations.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium to Weak | C-H (thiazole ring) | Stretching |

| ~2960-2850 | Medium to Weak | C-H (methyl group) | Stretching |

| ~1715-1685 | Strong | C=O (ketone) | Stretching |

| ~1610-1550 | Medium | C=N (thiazole ring) | Stretching |

| ~1500-1400 | Medium | C=C (thiazole ring) | Stretching |

| ~1450-1375 | Medium | C-H (methyl group) | Bending |

| ~1260-1000 | Medium to Weak | C-C, C-N, C-S (ring) | Stretching/Bending |

Note: The exact positions of the absorption bands can be influenced by the electronic effects of the substituents and the physical state of the sample.

Experimental Protocol for Infrared Spectroscopy

A standard protocol for obtaining the IR spectrum of an organic compound like this compound is detailed below. This procedure is applicable to a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To acquire a high-quality infrared spectrum of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., chloroform or carbon tetrachloride) if analyzing in solution

-

Potassium bromide (KBr) for solid-state analysis

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

-

Sample holder (liquid cell or pellet holder)

-

FTIR spectrometer

Procedure:

-

Spectrometer Preparation:

-

Ensure the spectrometer is powered on and has been allowed to stabilize.

-

Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Without any sample in the beam path, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

-

Sample Preparation:

-

For Solid Samples (KBr Pellet Method):

-

Place a small amount of dry KBr powder into an agate mortar.

-

Add a minimal amount of the this compound sample (approximately 1-2% by weight).

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under a hydraulic press to form a transparent or translucent pellet.

-

-

For Liquid Samples or Solutions:

-

If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

-

If analyzing a solution, dissolve a small amount of the sample in a suitable spectroscopic solvent and inject it into a liquid cell.

-

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample (KBr pellet or liquid cell) into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

Identify and label the significant absorption peaks.

-

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the molecular structure and its IR spectrum.

Caption: Experimental workflow for acquiring an IR spectrum.

Caption: Correlation of functional groups to IR absorptions.

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Methylthiazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 1-(2-Methylthiazol-4-yl)ethanone (CAS 23002-78-0), a heterocyclic ketone of interest in pharmaceutical and chemical research. Due to the limited availability of direct mass spectral data for this specific compound, this document leverages data from its isomer, 2-acetylthiazole, and established fragmentation principles of thiazole derivatives to present a predictive analysis. This guide covers theoretical fragmentation patterns, suggested experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and data presentation in a structured format. The aim is to equip researchers with the necessary information to identify and characterize this compound in various experimental settings.

Introduction

This compound is a substituted thiazole with a molecular weight of 141.19 g/mol and a molecular formula of C₆H₇NOS. Thiazole moieties are significant structural components in many biologically active compounds and pharmaceuticals. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such small molecules. This guide will focus on the mass spectrometric behavior of this compound, with a primary focus on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Predicted Mass Spectral Fragmentation

Direct experimental mass spectra for this compound are not widely published. However, based on the principles of mass spectrometry and data from its isomer, 2-acetylthiazole (CAS 24295-03-2), a likely fragmentation pattern under Electron Ionization (EI) can be predicted.

The molecular ion peak [M]⁺• is expected at an m/z of 141. The primary fragmentation is anticipated to occur via alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion. Further fragmentation of the thiazole ring is also expected.

Key Predicted Fragmentation Pathways

-

Alpha-Cleavage: The most probable initial fragmentation is the loss of a methyl group from the acetyl moiety, resulting in a resonance-stabilized acylium ion.

-

[M - CH₃]⁺ : m/z 126

-

-

Formation of the Acetyl Cation: Cleavage of the bond between the carbonyl carbon and the thiazole ring would generate the highly stable acetyl cation.

-

[CH₃CO]⁺ : m/z 43

-

-

Thiazole Ring Fragmentation: The remaining thiazole-containing fragment may undergo further cleavage. Based on studies of other acetylthiazole derivatives, cleavage of the thiazole ring is a common pathway.[1]

-

[C₄H₄NS]⁺ : m/z 98 (from cleavage of the C-C bond between the carbonyl and the ring)

-

Further fragmentation of the thiazole ring itself can lead to smaller fragments.

-

Comparison with Isomer Data (2-Acetylthiazole)

The mass spectrum of the isomeric compound 2-acetylthiazole shows prominent peaks that can be used as a reference.

| Ion Description | 2-Acetylthiazole (Observed m/z) | This compound (Predicted m/z) | Fragmentation Pathway |

| Molecular Ion | 127 | 141 | [M]⁺• |

| Acetyl Cation | 43 | 43 | [CH₃CO]⁺ |

| Thiazolyl Cation | 99 | 98 | [M - COCH₃]⁺ (Isomer difference) |

| Loss of Methyl | Not prominent | 126 | [M - CH₃]⁺ |

| Thiazole Ring Fragment | 58 | Variable | Ring Cleavage Products |

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS with Electron Ionization (EI) is a suitable method for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

-

If necessary, perform a serial dilution to achieve a final concentration in the low µg/mL range.

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to clean up the sample.

-

-

GC Conditions:

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a split ratio of 20:1 for more concentrated samples.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Hold: Maintain 280 °C for 5 minutes.

-

-

-

MS Conditions (EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with Electrospray Ionization (ESI) is preferable for less volatile samples or for analyses from complex biological matrices.

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water, to a concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

For biological samples, a protein precipitation step followed by centrifugation and filtration is recommended.

-

-

LC Conditions:

-

Column: A C18 reverse-phase column, such as a 100 mm x 2.1 mm ID, 3.5 µm particle size column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Conditions (ESI):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: Scan from m/z 50 to 400.

-

Tandem MS (MS/MS): For structural confirmation, perform product ion scans on the protonated molecule [M+H]⁺ at m/z 142.

-

Visualization of Workflows and Fragmentation

General Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

References

Solubility Profile of 1-(2-Methylthiazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 1-(2-Methylthiazol-4-yl)ethanone (CAS No: 23002-78-0). Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages qualitative information and data from structurally similar molecules to build a predictive solubility profile. This document also outlines standard experimental protocols for determining solubility, providing a framework for researchers to generate precise quantitative data.

Introduction

This compound is a heterocyclic ketone with potential applications in pharmaceutical and chemical research. Understanding its solubility is critical for a wide range of applications, including reaction chemistry, formulation development, and biological assays. This guide aims to consolidate the existing, albeit limited, knowledge on the solubility of this compound and to provide practical methodologies for its experimental determination.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of structurally related compounds can provide valuable insights into its expected behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-(2-Amino-4-Methyl-Thiazol-5-Yl)-ethanone | 2-Acetylthiazole |

| CAS Number | 23002-78-0 | 30748-47-1 | 24295-03-2 |

| Molecular Formula | C6H7NOS | C6H8N2OS | C5H5NOS |

| Molecular Weight | 141.19 | 156.21 | 127.17 |

| Melting Point (°C) | Data not available | ~145-149[1] | 64.5 - 65.5[2] |

| Boiling Point (°C) | Data not available | 312.8±22.0 (Predicted)[1] | 89.0 - 91.0 @ 12.00 mm Hg[2] |

| pKa | Data not available | 3.58±0.10 (Predicted)[1] | Data not available |

| LogP | Data not available | Data not available | Data not available |

Solubility Profile

Table 2: Qualitative Solubility Data for Related Thiazole Derivatives

| Compound | Solvent | Solubility | Reference |

| 1-(2-Amino-4-Methyl-Thiazol-5-Yl)-ethanone | Water | Insoluble | [1] |

| Alcohol | Soluble | [1] | |

| Ether | Soluble | [1] | |

| 2-Acetylthiazole | Water | Insoluble | [2] |

| Fats | Soluble | [2] | |

| Oils | Soluble | [2] | |

| Most organic solvents | Soluble | [2] | |

| Ethanol | Miscible at room temperature | [2] |

Based on this information, it is highly probable that This compound exhibits poor solubility in aqueous solutions and good solubility in a range of organic solvents , particularly polar organic solvents like ethanol.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended.

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic (High-Throughput) Solubility Assay

This method is often used in early drug discovery for rapid assessment.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent (e.g., DMSO).

-

Serial Dilution: Add a small aliquot of the stock solution to the aqueous buffer of interest.

-

Precipitation Monitoring: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or UV-Vis spectroscopy to detect light scattering.

-

Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a strong inference can be made from the analysis of structurally related compounds. It is anticipated that this compound is poorly soluble in water and readily soluble in common organic solvents. For definitive quantitative analysis, the experimental protocols detailed in this guide provide a robust framework. The generation of such data will be invaluable for the future application of this compound in research and development.

References

Navigating the Stability and Storage of 1-(2-Methylthiazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of 1-(2-Methylthiazol-4-yl)ethanone (CAS No: 23002-78-0). Recognizing the critical importance of maintaining the integrity of research compounds, this document synthesizes available information on its chemical properties, recommended storage conditions, and potential degradation pathways. In the absence of extensive published stability data for this specific molecule, this guide also furnishes detailed, adaptable experimental protocols for conducting forced degradation studies, enabling researchers to generate crucial stability data for their specific applications.

Chemical Properties and Intrinsic Stability

This compound is a thiazole derivative with a molecular formula of C₆H₇NOS. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, generally imparts a degree of aromatic stability to the molecule. However, the acetyl group and the methyl-substituted thiazole moiety present potential sites for chemical reactivity and degradation.

Based on available safety data sheets and supplier information, the compound is considered stable under normal ambient conditions.[1][2] It is crucial to avoid contact with strong oxidizing agents, as these can likely lead to degradation of the molecule.[1][2] Furthermore, exposure to excessive heat, open flames, and sparks should be avoided.[1][2]

Recommended Storage and Handling

Proper storage is paramount to ensure the long-term integrity and usability of this compound. The following table summarizes the recommended storage and handling conditions based on supplier data.

| Parameter | Recommendation | Source |

| Temperature | 2-8°C or Room Temperature | [3][4] |

| Atmosphere | Store in a dry environment. | [3][4] |

| Container | Keep container tightly sealed. | [5] |

| Incompatibilities | Strong oxidizing agents. | [1][2] |

| Handling | Avoid exposure to heat, sparks, and open flames. | [1][2] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in the public domain, understanding potential routes of degradation is essential for developing stability-indicating analytical methods and for predicting potential impurities. A logical workflow for investigating these pathways is crucial.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Characteristics of 1-(2-Methylthiazol-4-yl)ethanone

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Introduction

1-(2-Methylthiazol-4-yl)ethanone is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. A thorough understanding of the physical properties of such building blocks is paramount for their effective use in synthesis, formulation, and quality control. This guide addresses the current state of knowledge regarding the physical characteristics of this specific ketone.

Core Identification and Properties

While extensive experimental data is limited, the fundamental identifying characteristics of this compound are well-established.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 4-Acetyl-2-methylthiazole; 1-(2-Methyl-1,3-thiazol-4-yl)ethanone | N/A |

| CAS Number | 23002-78-0 | [1] |

| Molecular Formula | C₆H₇NOS | [1] |

| Molecular Weight | 141.19 g/mol | [1] |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols for Physical Characterization

The following sections detail standardized laboratory procedures for determining the primary physical constants of a solid organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature of the block.

-

Measurement:

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

-

Reporting: The result is reported as a temperature range.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. The following micro-method is suitable for small quantities of a liquid.

Methodology: Siwoloboff Method (Thiele Tube)

-

Sample Preparation: Approximately 0.5 mL of the liquid is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the rubber band is not submerged in the oil.

-

Measurement:

-

The side arm of the Thiele tube is heated gently with a Bunsen burner or micro-burner. This design promotes convection currents that ensure uniform heating of the oil bath.

-

As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

-

-

Correction: The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Spectroscopic Characterization Protocols

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon) NMR are powerful tools for elucidating the molecular structure.

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), may be added if not already present in the solvent.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A standard one-dimensional proton NMR experiment is run. Key parameters to set include the number of scans, relaxation delay, and pulse width.

-

Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline-corrected. The chemical shifts (δ) of the signals, their integration (relative number of protons), and their splitting patterns (multiplicity) are analyzed to confirm the proton environments within the molecule.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physical and structural characterization of an organic compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the data for structurally related thiazole and ketone compounds, the following general precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

Disclaimer: This guide is intended for informational purposes for a professional audience. The absence of specific hazard data does not imply that the substance is non-hazardous. All laboratory work should be conducted with appropriate risk assessments and adherence to institutional safety protocols.

References

An In-depth Technical Guide to 1-(2-Methylthiazol-4-yl)ethanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key technical data of 1-(2-Methylthiazol-4-yl)ethanone (CAS No. 23002-78-0). While the initial publication detailing its first synthesis remains elusive in readily available scientific literature, this document compiles and presents its physicochemical properties, likely synthetic routes based on established chemical principles, and its role as a significant building block in medicinal chemistry. All quantitative data is summarized in structured tables, and relevant chemical transformations are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, also known as 4-acetyl-2-methylthiazole, is a heterocyclic ketone that has garnered interest as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. Its structure, featuring a reactive acetyl group appended to a 2-methylthiazole core, provides a valuable scaffold for the construction of a variety of biologically active compounds. The thiazole ring itself is a prominent feature in numerous pharmaceuticals, contributing to a wide range of therapeutic activities.

Physicochemical Properties

A compilation of the known physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and online resources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 23002-78-0 | [1][2][3][4] |

| Molecular Formula | C₆H₇NOS | [1][4][5] |

| Molecular Weight | 141.19 g/mol | [1][4][5] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Purity (typical) | ≥96% | [5] |

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Singlet for the thiazole ring proton; Singlet for the methyl group on the thiazole ring; Singlet for the acetyl methyl group. |

| ¹³C NMR | Resonances for the two quaternary carbons of the thiazole ring; Resonance for the CH of the thiazole ring; Resonances for the two methyl carbons; Resonance for the carbonyl carbon. |

| IR Spectroscopy | Characteristic C=O stretching frequency for the ketone; C=N and C=C stretching frequencies for the thiazole ring; C-H stretching and bending vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 141.19. |

Historical Context and Presumed Synthesis

While a definitive publication detailing the first synthesis of this compound has not been identified through extensive literature searches, its structure strongly suggests its preparation via the Hantzsch thiazole synthesis . This well-established reaction, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry for the formation of thiazole rings.

The Hantzsch synthesis typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors would be a 3-halo-2,4-pentanedione and thioacetamide.

Caption: Presumed Hantzsch synthesis pathway for this compound.

General Experimental Protocol for Hantzsch Thiazole Synthesis

The following is a generalized experimental protocol for the Hantzsch synthesis, which could be adapted for the preparation of this compound.

Materials:

-

α-haloketone (e.g., 3-chloro-2,4-pentanedione) (1 equivalent)

-

Thioamide (e.g., thioacetamide) (1 equivalent)

-

Solvent (e.g., ethanol, isopropanol)

-

Base (optional, e.g., pyridine, sodium acetate)

Procedure:

-

Dissolve the α-haloketone and thioamide in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

If a base is used, add it to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Role in Drug Discovery and Development

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The thiazole nucleus is a well-known pharmacophore, and the acetyl group provides a convenient handle for further chemical modifications.

Caption: Role of this compound in a typical drug discovery workflow.

The acetyl group can undergo a variety of chemical transformations, including:

-

Condensation reactions: with aldehydes to form chalcones, or with hydrazines to form hydrazones, which can then be cyclized to form other heterocyclic systems.

-

Reduction: to the corresponding alcohol, which can be further functionalized.

-

Halogenation: at the α-position to introduce a leaving group for subsequent nucleophilic substitution reactions.

These modifications allow for the generation of a diverse library of thiazole-containing compounds for screening against various biological targets.

Conclusion

This compound is a valuable heterocyclic building block, the synthesis of which is most likely achieved through the Hantzsch thiazole synthesis. While its formal discovery and initial synthesis are not well-documented in accessible literature, its utility in medicinal chemistry is evident from its role as a precursor to more complex molecular architectures. This guide provides a consolidated resource of its known properties and likely synthetic methodology, serving as a valuable reference for researchers in the field. Further investigation into historical chemical archives may yet uncover the original report of this versatile compound.

References

Methodological & Application

Synthesis of 1-(2-Methylthiazol-4-yl)ethanone from 2-Methylthiazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-Methylthiazol-4-yl)ethanone, a valuable building block in medicinal chemistry, through the acylation of 2-methylthiazole.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The introduction of an acetyl group at the C4 position of the 2-methylthiazole ring provides a versatile handle for further chemical modifications. The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-methylthiazole. This document outlines a reliable protocol for this transformation, including reaction conditions, work-up procedures, and characterization data.

Reaction Scheme

The synthesis proceeds via the electrophilic substitution of an acetyl group onto the electron-rich thiazole ring, catalyzed by a Lewis acid. The regioselectivity of the reaction favors acylation at the C4 position due to the electronic properties of the 2-methylthiazole ring.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-methylthiazole using acetic anhydride and phosphoric acid.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 2-Methylthiazole | 3581-87-1 | 99.15 | 10.0 g (0.101 mol) |

| Acetic Anhydride | 108-24-7 | 102.09 | 30.9 g (0.303 mol) |

| 85% Phosphoric Acid | 7664-38-2 | 98.00 | 10 mL |

| Dichloromethane | 75-09-2 | 84.93 | As needed |

| Saturated NaHCO₃ | - | - | As needed |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed |

Equipment:

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-methylthiazole (10.0 g, 0.101 mol) and 85% phosphoric acid (10 mL).

-

Addition of Acetic Anhydride: While stirring, add acetic anhydride (30.9 g, 0.303 mol) dropwise to the mixture over a period of 30 minutes. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (200 mL).

-

Neutralize the mixture by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Expected Yield: 70-80%

Data Presentation

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Methylthiazole | C₄H₅NS | 99.15 | Colorless to pale yellow liquid | - | 128-130 |

| This compound | C₆H₇NOS | 141.19 | Pale yellow solid | 58-60 | - |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.65 (s, 1H, thiazole H-5), 2.75 (s, 3H, -CH₃), 2.55 (s, 3H, -COCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.0, 166.5, 151.0, 120.5, 26.0, 19.0 |

| IR (KBr, cm⁻¹) | 3100, 2920, 1670 (C=O), 1530, 1420, 1280 |

| Mass Spec (EI, m/z) | 141 (M⁺), 126, 99, 43 |

Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of 1-(2-Methylthiazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-(2-Methylthiazol-4-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary method described is the Hantzsch thiazole synthesis, a reliable and efficient approach for constructing the thiazole ring. This protocol outlines the reaction between 3-chloro-2,4-pentanedione and thioacetamide. An alternative, though less common, method involving the acylation of 2-methylthiazole is also briefly discussed. This guide includes a summary of quantitative data from analogous reactions, detailed experimental procedures, and visualizations of the reaction pathway and experimental workflow to aid in practical application.

Introduction

Thiazole moieties are prevalent in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities. The target compound, this compound (CAS 23002-78-0), serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives.[1][2] This method typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] For the synthesis of this compound, the reaction of 3-chloro-2,4-pentanedione with thioacetamide provides a direct and efficient route.

Data Presentation

| Parameter | Hantzsch Synthesis (Proposed) |

| Starting Material 1 | 3-Chloro-2,4-pentanedione |

| Starting Material 2 | Thioacetamide |

| Solvent | Ethanol, Methanol, or Dimethylformamide (DMF) |

| Reaction Temperature | Room Temperature to Reflux (approx. 78 °C for Ethanol) |

| Reaction Time | 2 - 24 hours |

| Expected Yield | 60-85% (based on analogous reactions) |

| Purification Method | Recrystallization or Column Chromatography |

| Product Appearance | Expected to be a solid or oil |

| Molecular Formula | C₆H₇NOS |

| Molecular Weight | 141.19 g/mol |

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound

This protocol is based on established procedures for the Hantzsch thiazole synthesis.[3][4]

Materials:

-

3-Chloro-2,4-pentanedione (1.0 eq)

-

Thioacetamide (1.0 - 1.2 eq)

-

Ethanol (or Methanol)

-

Water

-

Sodium bicarbonate (or other suitable base)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.1 eq) in ethanol (approximately 5-10 mL per gram of thioacetamide).

-

Addition of α-Haloketone: To the stirring solution of thioacetamide, add 3-chloro-2,4-pentanedione (1.0 eq) dropwise at room temperature. An exotherm may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the residue, add water and a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction. d. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Reaction Pathway

Caption: Reaction pathway for the Hantzsch synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Alternative Synthesis Route

Acylation of 2-Methylthiazole

An alternative approach to this compound involves the direct acylation of 2-methylthiazole. However, this method can be challenging due to the electron-deficient nature of the thiazole ring, which makes it less reactive towards electrophilic substitution. Friedel-Crafts acylation, a common method for acylating aromatic rings, typically requires harsh conditions and may result in low yields with thiazole substrates.

More advanced methods may involve the lithiation of the thiazole ring at the 5-position followed by quenching with an acetylating agent. This approach, however, requires anhydrous conditions, low temperatures, and the use of organolithium reagents, making it more technically demanding than the Hantzsch synthesis. Due to these complexities and potentially lower yields, the Hantzsch synthesis is generally the preferred method for this target molecule.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

3-Chloro-2,4-pentanedione is a lachrymator and should be handled with care.

-

Thioacetamide is a suspected carcinogen; handle with appropriate caution.

-

Organolithium reagents (if used in the alternative synthesis) are highly reactive and pyrophoric. Handle under an inert atmosphere.

Conclusion

The Hantzsch thiazole synthesis provides a robust and reliable method for the preparation of this compound. The protocol detailed in this document, based on well-established chemical principles, offers a clear pathway for researchers to synthesize this important heterocyclic intermediate. By following the outlined procedures and safety precautions, this compound can be obtained in good yield for further use in research and development.

References

Hantzsch Thiazole Synthesis: Application Notes and Protocols for the Preparation of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring system. This method is particularly valuable in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in a wide array of biologically active compounds. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 2-aminothiazole derivatives, catering to the needs of researchers in organic synthesis and drug discovery.

Introduction

First described by Arthur Hantzsch in 1887, this reaction typically involves the cyclization of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole derivatives, thiourea is the most commonly employed thioamide. The reaction is prized for its reliability, operational simplicity, and the general stability of the resulting aromatic products, often leading to high yields.[1] The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents on the thiazole ring, making it a powerful tool for generating compound libraries for biological screening.

The general reaction proceeds via the initial formation of an intermediate through the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.

Data Presentation: Comparative Analysis of Synthetic Methodologies

The efficiency of the Hantzsch synthesis for 2-aminothiazole derivatives can be influenced by various factors, including the choice of catalyst, solvent, and energy source. The following table summarizes quantitative data from different methodologies, providing a clear comparison to aid in reaction optimization.

| α-Haloketone Derivative | Thiourea Derivative | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |

| Substituted Acetophenones | Thiourea | Copper(II) bromide | Ethanol | Not Specified | 78-90 | [1] |

| 2-Bromoacetophenone | Thiourea | None (Solvent-free) | None | Seconds | 42-93 | [2] |

| Substituted Ketones | Thiourea | Iodine | None (Microwave) | 5-15 min | High | [3] |

| Acetophenone derivatives | Thiourea | Ca/4-MePy-IL@ZY-Fe₃O₄ | Ethanol | 25 min | High | [4] |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica Supported Tungstosilisic Acid | Ethanol/Water | Not Specified | 79-90 | [5][6] |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | None (Microwave) | Not Specified | < 30 min | 89-95 | [7] |

| Substituted Ketones | Thiourea | Iodine | Ethanol | 8-10 hrs | Moderate | [3] |

Mandatory Visualizations

Hantzsch Thiazole Synthesis: Reaction Pathway

Caption: Generalized reaction mechanism for the Hantzsch synthesis of 2-aminothiazoles.

Experimental Workflow for Hantzsch Thiazole Synthesis

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]

- 3. jusst.org [jusst.org]

- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Claisen-Schmidt Condensation of 1-(2-Methylthiazol-4-yl)ethanone for the Synthesis of Biologically Active Chalcones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of the synthetic outcomes and biological activities of chalcone derivatives synthesized from 1-(2-Methylthiazol-4-yl)ethanone via the Claisen-Schmidt condensation. The resulting thiazole-containing chalcones are a class of compounds with significant potential in drug discovery, exhibiting notable anticancer and anti-inflammatory properties.

Introduction

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are precursors to flavonoids and exhibit a wide spectrum of biological activities. The incorporation of a thiazole moiety into the chalcone scaffold has been shown to enhance their pharmacological profile, leading to potent anticancer and anti-inflammatory agents. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a straightforward and efficient method for the synthesis of these valuable compounds. This document outlines the synthesis of chalcones from this compound and various aromatic aldehydes, presenting key reaction data and biological activities of the resulting products.

Synthetic Scheme and Reaction Data

The Claisen-Schmidt condensation of this compound with various substituted benzaldehydes yields a series of (E)-1-(2-methylthiazol-4-yl)-3-(aryl)prop-2-en-1-ones. A general reaction scheme is presented below:

Caption: General scheme for the Claisen-Schmidt condensation.

Table 1: Reaction Yields for the Synthesis of Thiazolyl Chalcones

While specific yield data for the reaction of this compound is not extensively published, the following table provides representative yields from a closely related starting material, 1-(2-amino-4-methylthiazol-5-yl)ethanone, which demonstrates the feasibility and efficiency of this reaction.

| Entry | Aromatic Aldehyde (Ar-CHO) | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | p-Tolylaldehyde | Potassium tert-butylate | Ethanol | 3-5 | 72 | [1][2] |

| 2 | 3-Hydroxy-4-methoxybenzaldehyde | Potassium tert-butylate | Ethanol | 3-5 | 77 | [2] |

| 3 | 2-Ethoxyphenylacetaldehyde | Potassium tert-butylate | Ethanol | 3-5 | 89 | [2] |

| 4 | 4-Hydroxy-3,5-dimethoxybenzaldehyde | Potassium tert-butylate | Ethanol | 3-5 | 58 | [2] |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar thiazolyl chalcones and can be applied to the reaction of this compound.[1][2]

Protocol 1: General Procedure for the Synthesis of (E)-1-(2-Methylthiazol-4-yl)-3-(aryl)prop-2-en-1-ones

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0-1.2 eq)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalytic amount)

-

Ethanol (solvent)

-

Glacial acetic acid (for neutralization)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of powdered potassium hydroxide or a concentrated aqueous solution of sodium hydroxide.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

-

Work-up: Upon completion of the reaction, pour the mixture into ice-cold water.

-

Neutralization and Precipitation: Neutralize the mixture with glacial acetic acid or dilute hydrochloric acid until a precipitate forms.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Experimental workflow for thiazolyl chalcone synthesis.

Biological Activities

Chalcones derived from thiazole-containing ketones have demonstrated significant potential as anticancer and anti-inflammatory agents. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with various biological targets.

Anticancer Activity

Thiazolyl chalcones have been reported to exhibit cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Thiazolyl Chalcone Derivatives (IC₅₀ in µM)

The following table summarizes the anticancer activity of various chalcone derivatives, highlighting the potential of this class of compounds.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone-Thiadiazole-Oxazolo-Pyridine | MCF-7 (Breast) | 0.013 - 12.45 | [3] |

| Chalcone-Thiadiazole-Oxazolo-Pyridine | A549 (Lung) | 0.013 - 12.45 | [3] |

| Chalcone-Thiadiazole-Oxazolo-Pyridine | Colo-205 (Colon) | 0.013 - 12.45 | [3] |

| Chalcone-Thiadiazole-Oxazolo-Pyridine | A2780 (Ovarian) | 0.013 - 12.45 | [3] |

| Benzenesulfonamide-Chalcone | AGS (Gastric Adenocarcinoma) | < 1.0 | [4] |

| Benzenesulfonamide-Chalcone | HL-60 (Leukemia) | < 1.57 | [4] |

| 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.11 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolyl chalcones are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and JNK signaling pathways.[6]

Caption: Inhibition of the NF-κB inflammatory pathway by thiazolyl chalcones.

Table 3: In Vitro Anti-inflammatory Activity of Chalcone Derivatives

| Compound Type | Assay | IC₅₀ | Reference |

| Chalcone Derivative (Compound 4b) | COX-2 Inhibition | 1.933 µM | [7] |

| Chalcone Derivative (Compound 4b) | 5-LOX Inhibition | 2.112 µM | [7] |

| Chalcone Derivative (Compound 4b) | iNOS Inhibition (in LPS-stimulated RAW cells) | 114.18 nM | [7] |

| Chalcone Derivative (Compound 4b) | PGE2 Inhibition (in LPS-stimulated RAW cells) | 37.13 nM | [7] |

| Chalcone Derivative (Compound 4b) | TNF-α Inhibition (in LPS-stimulated RAW cells) | 58.15 nM | [7] |

Conclusion

The Claisen-Schmidt condensation provides an accessible and efficient route to a diverse library of thiazolyl chalcones from this compound. These compounds serve as a promising scaffold for the development of novel anticancer and anti-inflammatory agents. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development to synthesize and evaluate these potent molecules. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to advance these derivatives towards clinical applications.

References

- 1. library.dmed.org.ua [library.dmed.org.ua]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of 1-(2-Methylthiazol-4-yl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylthiazol-4-yl)ethanone is a versatile heterocyclic ketone that serves as a crucial building block in the synthesis of a wide array of medicinally important compounds. The thiazole ring, a key feature of this molecule, is a privileged scaffold in drug discovery, appearing in numerous approved drugs due to its ability to engage in various biological interactions. The presence of a reactive acetyl group and a modifiable methyl group on the thiazole core allows for diverse chemical transformations, making this compound a valuable starting material for generating libraries of bioactive molecules. Its derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Chemical Properties and Reactivity